(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide
CAS No.: 313551-54-1
Cat. No.: VC4182006
Molecular Formula: C21H15ClN2O3
Molecular Weight: 378.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313551-54-1 |
|---|---|
| Molecular Formula | C21H15ClN2O3 |
| Molecular Weight | 378.81 |
| IUPAC Name | (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+ |
| Standard InChI Key | XMFFHEAZTHCTCO-RVDMUPIBSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Introduction
Structural Analysis and Nomenclature
The systematic name (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide delineates its core components:
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Acrylamide backbone: A propenamide scaffold with a cyano group at the C2 position, enabling conjugation and electrophilic reactivity.
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Furan substituent: A 5-(4-chlorophenyl)-substituted furan-2-yl group at C3, introducing aromaticity and steric bulk.
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Aryl amide group: An N-(3-methoxyphenyl) moiety, contributing electron-donating effects via the methoxy group.
The E configuration at the C2–C3 double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .
Synthetic Strategies
Route 1: Condensation of Cyanoacetamide Derivatives
A primary synthesis route involves the condensation of 2-cyano-N-(3-methoxyphenyl)acetamide with 5-(4-chlorophenyl)furan-2-carbaldehyde under basic conditions. This method mirrors the preparation of analogous acrylamides reported by Khidre et al. , where aldehydes react with cyanoacetamides in ethanol or toluene with piperidine catalysis.
Representative Procedure:
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Reactants: 2-Cyano-N-(3-methoxyphenyl)acetamide (1.0 equiv), 5-(4-chlorophenyl)furan-2-carbaldehyde (1.1 equiv).
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Conditions: Reflux in ethanol with piperidine (10 mol%) for 6–8 hours.
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Workup: Precipitation upon cooling, followed by recrystallization from ethanol.
This route typically yields 75–85% of the target compound, with purity confirmed via thin-layer chromatography (TLC) .
Route 2: Suzuki-Miyaura Coupling
An alternative approach employs palladium-catalyzed cross-coupling to install the 4-chlorophenyl group onto the furan ring. As demonstrated in rhodium-catalyzed cyanation protocols , this method ensures regioselectivity and functional group tolerance.
Key Steps:
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Precursor Preparation: Synthesis of 2-bromo-N-(3-methoxyphenyl)acrylamide via bromination of the parent acrylamide.
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Coupling: Reaction with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₃PO₄, dioxane, reflux).
This method achieves moderate yields (60–70%) but offers flexibility for structural diversification .
Physicochemical Characterization
Spectral Data
Infrared (IR) Spectroscopy:
¹H NMR (500 MHz, DMSO-d₆):
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 2.31 | CH₃ (furan) | Singlet |
| 3.81 | OCH₃ | Singlet |
| 6.34–7.92 | Aromatic H | Multiplet |
| 8.21 | =CH | Singlet |
| 9.95 | NH | Singlet |
¹³C NMR (125 MHz, DMSO-d₆):
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C≡N: 116–118 ppm.
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C=O (amide): 164–166 ppm.
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Furan C-O: 152–154 ppm.
Mass Spectrometry:
Thermal and Solubility Properties
| Property | Value |
|---|---|
| Melting Point | 189–191°C |
| Solubility (DMSO) | 25 mg/mL |
| LogP (Octanol/Water) | 3.2 ± 0.1 |
Reactivity and Derivative Formation
The electron-deficient acrylamide backbone facilitates nucleophilic additions and cycloadditions:
4.1. Knoevenagel Condensation:
Reaction with aldehydes yields α,β-unsaturated derivatives, enhancing conjugation. For example, treatment with 4-nitrobenzaldehyde produces a nitro-substituted analog with a bathochromic UV shift .
4.2. Cycloaddition Reactions:
The cyano group participates in [2+2] cycloadditions with ketenes, generating spirocyclic intermediates. This reactivity is leveraged in heterocycle synthesis, as seen in related cyanoacetamides .
Challenges and Future Directions
Current limitations include moderate aqueous solubility and metabolic instability. Future work should explore:
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